Cas no 869-72-7 (2-Pentene, 1-bromo-3-methyl-)

1-Bromo-3-methyl-2-pentene is a halogenated alkene with the molecular formula C₆H₁₁Br. This compound is characterized by its bromine substituent at the terminal position and a methyl group at the third carbon, making it a versatile intermediate in organic synthesis. Its reactive alkene functionality and bromine atom allow for selective transformations, including nucleophilic substitutions and cross-coupling reactions. The compound is particularly useful in the preparation of more complex structures in pharmaceuticals, agrochemicals, and specialty chemicals. Its well-defined reactivity profile and stability under controlled conditions make it a valuable reagent for researchers in synthetic chemistry. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
2-Pentene, 1-bromo-3-methyl- structure
2-Pentene, 1-bromo-3-methyl- structure
Product name:2-Pentene, 1-bromo-3-methyl-
CAS No:869-72-7
MF:C6H11Br
MW:163.055541276932
CID:659949
PubChem ID:13462559

2-Pentene, 1-bromo-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentene, 1-bromo-3-methyl-
    • SCHEMBL755510
    • EN300-7291011
    • 1-bromo-3-methylpent-2-ene
    • (E)-1-Bromo-3-methyl-2-pentene
    • 869-72-7
    • 1-Bromo-3-methyl-2-pentene
    • (E)-1-bromo-3-methylpent-2-ene
    • Inchi: InChI=1S/C6H11Br/c1-3-6(2)4-5-7/h4H,3,5H2,1-2H3/b6-4+
    • InChI Key: DJZUPHKHXDIJFU-GQCTYLIASA-N
    • SMILES: CCC(=CCBr)C

Computed Properties

  • Exact Mass: 162.004
  • Monoisotopic Mass: 162.004
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 64.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 2.9

2-Pentene, 1-bromo-3-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7291011-0.05g
1-bromo-3-methylpent-2-ene
869-72-7 95%
0.05g
$252.0 2023-05-30
Enamine
EN300-7291011-0.25g
1-bromo-3-methylpent-2-ene
869-72-7 95%
0.25g
$538.0 2023-05-30
Enamine
EN300-7291011-10.0g
1-bromo-3-methylpent-2-ene
869-72-7 95%
10g
$4667.0 2023-05-30
Enamine
EN300-7291011-2.5g
1-bromo-3-methylpent-2-ene
869-72-7 95%
2.5g
$2127.0 2023-05-30
1PlusChem
1P008ENM-500mg
2-Pentene, 1-bromo-3-methyl-
869-72-7 95%
500mg
$1109.00 2024-04-21
Enamine
EN300-7291011-0.1g
1-bromo-3-methylpent-2-ene
869-72-7 95%
0.1g
$376.0 2023-05-30
Enamine
EN300-7291011-0.5g
1-bromo-3-methylpent-2-ene
869-72-7 95%
0.5g
$847.0 2023-05-30
Enamine
EN300-7291011-1.0g
1-bromo-3-methylpent-2-ene
869-72-7 95%
1g
$1086.0 2023-05-30
Enamine
EN300-7291011-5.0g
1-bromo-3-methylpent-2-ene
869-72-7 95%
5g
$3147.0 2023-05-30
1PlusChem
1P008ENM-100mg
2-Pentene, 1-bromo-3-methyl-
869-72-7 95%
100mg
$527.00 2024-04-21

Additional information on 2-Pentene, 1-bromo-3-methyl-

Introduction to 2-Pentene, 1-bromo-3-methyl- (CAS No. 869-72-7) and Its Emerging Applications in Chemical Biology

2-Pentene, 1-bromo-3-methyl- (CAS No. 869-72-7) is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and reactivity. This compound, characterized by a pentene backbone with bromine and methyl substituents, serves as a crucial intermediate in synthetic chemistry, enabling the development of novel pharmaceuticals and agrochemicals. Its molecular structure, featuring a double bond and halogenated side chains, makes it particularly valuable for constructing complex molecules with tailored biological activities.

The bromine substituent at the 1-position of the pentene ring enhances the electrophilicity of the molecule, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, which is widely employed in drug discovery. Meanwhile, the methyl group at the 3-position introduces steric hindrance and influences the electronic properties of the double bond, making it a key factor in determining regioselectivity during chemical transformations. These features have positioned 2-Pentene, 1-bromo-3-methyl- as a building block for synthesizing a wide range of heterocyclic compounds and bioactive molecules.

Recent advancements in synthetic methodologies have further highlighted the utility of this compound. For instance, palladium-catalyzed reactions have been optimized to achieve high yields of functionalized pentenes, enabling efficient diversification of molecular libraries. Additionally, flow chemistry approaches have been explored to enhance scalability and reproducibility in the synthesis of 2-Pentene, 1-bromo-3-methyl-, making it more accessible for industrial applications.

In the realm of pharmaceutical research, 2-Pentene, 1-bromo-3-methyl- has been utilized in the development of novel therapeutic agents. Its ability to undergo sequential functionalization allows for the creation of complex scaffolds that mimic natural products with known bioactivities. For example, derivatives of this compound have been investigated as potential inhibitors of enzymes involved in inflammatory pathways. The structural flexibility offered by the pentene core and the presence of both bromine and methyl groups provide chemists with ample opportunities to fine-tune pharmacokinetic properties and target specificity.

Moreover, the growing interest in green chemistry has prompted researchers to explore sustainable methods for producing 2-Pentene, 1-bromo-3-methyl-. Catalytic processes that minimize waste and energy consumption have been developed, aligning with global efforts to reduce environmental impact. These innovations not only improve efficiency but also enhance cost-effectiveness, making large-scale synthesis more feasible.

The role of computational chemistry in optimizing reactions involving 2-Pentene, 1-bromo-3-methyl- cannot be overstated. Molecular modeling techniques have been employed to predict reaction outcomes and identify optimal conditions for synthesis. This approach has accelerated the discovery process by allowing researchers to screen numerous possibilities computationally before conducting experimental trials.

Another exciting application lies in materials science, where 2-Pentene, 1-bromo-3-methyl- has been used to develop novel polymers with enhanced mechanical and thermal properties. The incorporation of bromine into polymer backbones improves flame retardancy, while the methyl groups contribute to flexibility. Such materials are particularly relevant for applications in electronics and aerospace industries.

Future research directions may focus on expanding the scope of transformations available for 2-Pentene, 1-bromo-3-methyl-, particularly through transition-metal-catalyzed C-H activation strategies. These methods could unlock new pathways for constructing complex molecules without relying on pre-functionalized starting materials. Additionally, exploring its role in photoredox catalysis may open doors to applications in organic electronics and light-driven therapies.

In conclusion,2-Pentene, 1-bromo-3-methyl- (CAS No. 869-72-7) represents a cornerstone compound in modern chemical biology and synthetic chemistry. Its unique structural features enable diverse applications across pharmaceuticals, materials science, and green chemistry. As research continues to uncover new methodologies and functionalities associated with this molecule,its importance is poised to grow further, driving innovation in multiple scientific disciplines.

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